![molecular formula C16H13ClN2O3S B3018575 4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide CAS No. 339016-92-1](/img/structure/B3018575.png)

4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

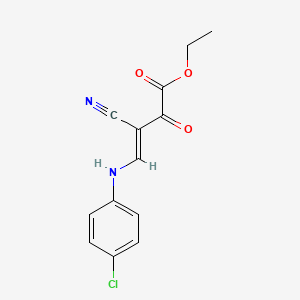

The compound "4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. Benzenesulfonamides are often explored for their potential as inhibitors of various enzymes and for their anticancer properties. The specific structure of this compound suggests it may have unique interactions with biological targets due to the presence of the isoxazole ring and the chloro-substituted benzene ring.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable precursors under controlled conditions. For instance, the synthesis of related compounds has been reported through the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid , or by reacting hydrazonyl bromides with mercaptobenzodithiazine . These methods highlight the versatility in synthesizing benzenesulfonamide derivatives, which could be applied to the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of substituents like the chloro group and the isoxazole ring can significantly influence the binding affinity and specificity towards biological targets. Molecular modeling and structure-activity relationship (SAR) studies are common approaches to understanding these interactions . The molecular structure is often optimized to enhance activity and selectivity, as seen in the case of compounds with anticancer activity .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, depending on their substituents. These reactions can be exploited to further modify the compound or to understand its mechanism of action. For example, the introduction of a thiophene moiety has been shown to affect the anticancer activity of certain benzenesulfonamide derivatives . Similarly, the introduction of a 4-chloro group in the benzenesulfonamide structure could lead to unique chemical reactivity that may be relevant for biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and metabolic stability, are important for their potential as therapeutic agents. Compounds with a 4-chloro substituent have been evaluated for their metabolic stability, indicating that certain moieties can enhance this property . Additionally, the presence of different substituents can influence the overall hydrophobicity or hydrophilicity, which in turn affects the compound's bioavailability and distribution in biological systems.

Scientific Research Applications

Gastroprotective Properties and Anti-Ulcer Effects

Compounds with complex benzenesulfonamide structures have been studied for their gastroprotective properties. For example, ebrotidine (a compound with a benzenesulfonamide group) has been noted for its unique ability to promote mucosal repair and maintain mucosal integrity, combining acid-suppressant activity with gastroprotective properties. It enhances the synthesis and secretion of gastric mucus components, promotes mucin macromolecular assembly, and accelerates ulcer healing through various biochemical pathways (Slomiany, Piotrowski, & Slomiany, 1997).

Environmental Fate and Behavior of Chemicals

Understanding the environmental fate, behavior, and potential remediation strategies for various chemical compounds, including chlorobenzenes and related structures, is critical in environmental science. Research on parabens (esters of para-hydroxybenzoic acid) and their occurrence, degradation, and the formation of by-products in aquatic environments provides valuable insights into the environmental impact of chemical substances. These studies underscore the importance of evaluating the stability, biodegradability, and potential toxic effects of compounds like 4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide in environmental matrices (Haman, Dauchy, Rosin, & Munoz, 2015).

Antimicrobial Properties and Potential for Combating Helicobacter pylori

The exploration of the antimicrobial properties of complex chemical compounds offers promising avenues for medical research, particularly in the treatment of infections caused by pathogens such as Helicobacter pylori. Ebrotidine, for instance, displays potent anti-H. pylori activity, suggesting that similar compounds could also possess significant antimicrobial properties. This highlights the potential for this compound and related structures to contribute to the development of new therapeutic agents (Slomiany, Piotrowski, & Slomiany, 1997).

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is believed to be the human carbonic anhydrase II . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound acts as an isoform-selective inhibitor of human carbonic anhydrase II . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the balance of carbon dioxide and bicarbonate in cells, which can have various downstream effects depending on the specific biochemical pathways involved.

properties

IUPAC Name |

4-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c17-13-6-8-15(9-7-13)23(20,21)18-11-14-10-16(19-22-14)12-4-2-1-3-5-12/h1-10,18H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFATMMTPVJXSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-Hydroxyspiro[2.3]hexan-2-yl)prop-2-enamide](/img/structure/B3018493.png)

![2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3018496.png)

![N-(4-cyanophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B3018504.png)

![6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B3018507.png)

![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B3018508.png)

![methyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3018509.png)

![2-Chloro-N-[2-methoxy-2-(oxolan-3-yl)ethyl]acetamide](/img/structure/B3018511.png)

![4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B3018513.png)